rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans
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Overview
Description
rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans is a chiral alcohol with two stereocenters. This compound is part of the cyclohexanol family, characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to one of its carbon atoms. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The specific stereochemistry is denoted by (1R,5S), indicating the configuration of the chiral centers at positions 1 and 5 on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone, using a chiral catalyst or a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as ketoreductases (KREDs) for the asymmetric reduction of 3,3,5-trimethylcyclohexanone. This method is environmentally friendly and cost-effective, providing high yields of the desired chiral alcohol with excellent stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3,5-trimethylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding alkane, 3,3,5-trimethylcyclohexane, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, or with tosyl chloride (TsCl) to form the tosylate ester.
Common Reagents and Conditions
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: NaBH4 or LiAlH4 in an inert solvent such as THF or diethyl ether.
Substitution: SOCl2 or TsCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,3,5-trimethylcyclohexanone
Reduction: 3,3,5-trimethylcyclohexane
Substitution: 3,3,5-trimethylcyclohexyl chloride or 3,3,5-trimethylcyclohexyl tosylate
Scientific Research Applications
rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique stereochemistry and functional group.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, influencing the binding affinity and catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
3,3,5-trimethylcyclohexanone: The corresponding ketone, which can be reduced to form rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans.
3,3,5-trimethylcyclohexane: The fully reduced form, lacking the hydroxyl group.
cis-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol: The cis isomer with different stereochemistry at the chiral centers.
Uniqueness
This compound is unique due to its specific trans configuration and the presence of two chiral centers, which can lead to distinct stereochemical properties and reactivity compared to its cis isomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
79082-62-5 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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